Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
“Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a benzyloxy group, an acetyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis, and the benzyloxy group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points by the strength of intermolecular forces .Scientific Research Applications
Synthesis and Reactivity
This compound belongs to a class of chemicals involved in the synthesis of spirocyclic and heterocyclic structures, which are prevalent in many biologically active molecules. The research shows various reactions and synthetic strategies involving related spirocyclic compounds, highlighting their utility in creating complex molecular architectures:
Regioselective Cycloaddition : Cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with related compounds yield substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the regioselective nature of these reactions for generating spirocyclic compounds with potential biological activity (Molchanov & Tran, 2013).
Electrophilic Amination and Nucleophilic Substitution : Studies on the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane underline the versatility of spirocyclic compounds in nucleophilic substitution reactions, leading to novel dipeptide synthons and cyclic peptide derivatives (Andreae et al., 1992).
Synthesis of Dipeptide Synthons : The creation of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrates the compound's relevance in peptide synthesis, enabling the construction of peptides with intricate molecular designs (Suter et al., 2000).
Potential Applications in Drug Design
The structural features of spirocyclic compounds, including those related to "Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate," make them promising scaffolds in drug design. Their complex three-dimensional shapes and ability to mimic peptide backbones or other biological motifs enable the targeting of specific biological receptors or enzymes with high affinity and selectivity:
- Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold : Research into spirocyclic scaffolds has identified compounds with significant silent agonism profiles for α7 nicotinic acetylcholine receptors, indicating the potential for developing new classes of drugs based on spirocyclic frameworks (Quadri et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets such as proteins or enzymes. If it’s intended to be a monomer for polymer synthesis, its reactivity might be exploited to form polymer chains .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-(2-phenylmethoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCAQDMDXZTUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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